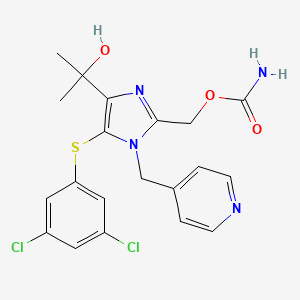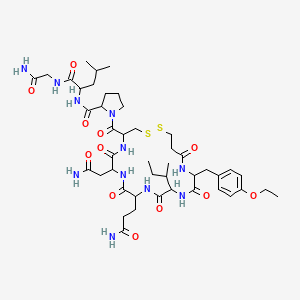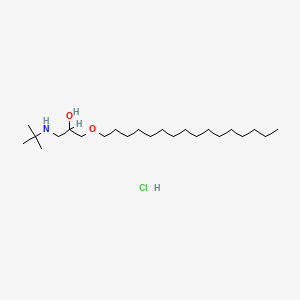
1-((1,1-Dimethylethyl)amino)-3-(hexadecyloxy)-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1,1-Dimethylethyl)amino)-3-(hexadecyloxy)-2-propanol hydrochloride is a synthetic organic compound known for its unique chemical structure and diverse applications in various scientific fields. This compound is characterized by the presence of a tert-butylamino group and a hexadecyloxy group attached to a propanol backbone, making it a versatile molecule in both research and industrial contexts.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1,1-Dimethylethyl)amino)-3-(hexadecyloxy)-2-propanol hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 3-chloropropanol with hexadecanol to form 3-(hexadecyloxy)-1-chloropropane. This intermediate is then reacted with tert-butylamine under basic conditions to yield the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or chromatography to meet the required specifications.
化学反应分析
Types of Reactions: 1-((1,1-Dimethylethyl)amino)-3-(hexadecyloxy)-2-propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted amines or ethers.
科学研究应用
1-((1,1-Dimethylethyl)amino)-3-(hexadecyloxy)-2-propanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the formulation of specialty chemicals and materials.
作用机制
The mechanism of action of 1-((1,1-Dimethylethyl)amino)-3-(hexadecyloxy)-2-propanol hydrochloride involves its interaction with specific molecular targets. The tert-butylamino group can interact with receptors or enzymes, modulating their activity. The hexadecyloxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
相似化合物的比较
Comparison with Other Similar Compounds: 1-((1,1-Dimethylethyl)amino)-3-(hexadecyloxy)-2-propanol hydrochloride can be compared with other compounds having similar functional groups, such as:
1-((1,1-Dimethylethyl)amino)-2-propanol hydrochloride: Lacks the hexadecyloxy group, resulting in different physicochemical properties.
3-(Hexadecyloxy)-2-propanol: Lacks the tert-butylamino group, affecting its reactivity and applications.
Uniqueness: The presence of both the tert-butylamino and hexadecyloxy groups in this compound imparts unique properties, making it a valuable compound in various research and industrial applications.
Conclusion
This compound is a compound with significant potential in multiple scientific domains. Its unique structure allows for diverse chemical reactions and applications, making it a subject of ongoing research and industrial interest.
属性
CAS 编号 |
80762-86-3 |
|---|---|
分子式 |
C23H50ClNO2 |
分子量 |
408.1 g/mol |
IUPAC 名称 |
1-(tert-butylamino)-3-hexadecoxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C23H49NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26-21-22(25)20-24-23(2,3)4;/h22,24-25H,5-21H2,1-4H3;1H |
InChI 键 |
CKHRCQXVOBEBJN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCOCC(CNC(C)(C)C)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


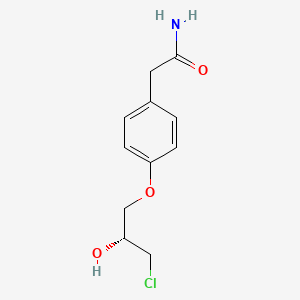



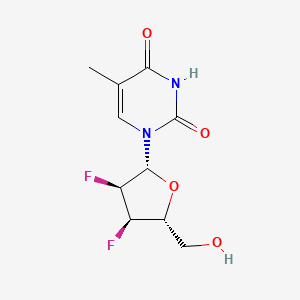
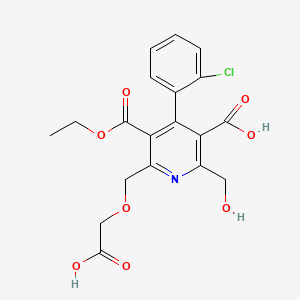



![N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide;hydrate;hydrochloride](/img/structure/B12783552.png)
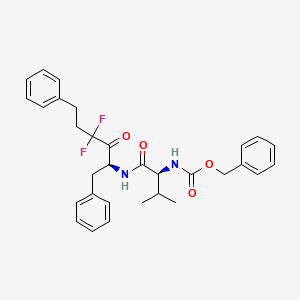
![(1R,2R,6S,7R)-4-(2-ethylhexyl)-1-methyl-7-propan-2-yl-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione](/img/structure/B12783559.png)
